1-Bromo-2-(2,2-difluoroethoxy)-3-nitrobenzene
CAS No.:
Cat. No.: VC16207791
Molecular Formula: C8H6BrF2NO3
Molecular Weight: 282.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H6BrF2NO3 |
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Molecular Weight | 282.04 g/mol |
IUPAC Name | 1-bromo-2-(2,2-difluoroethoxy)-3-nitrobenzene |
Standard InChI | InChI=1S/C8H6BrF2NO3/c9-5-2-1-3-6(12(13)14)8(5)15-4-7(10)11/h1-3,7H,4H2 |
Standard InChI Key | LEMYPBDRWIGCGI-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C(=C1)Br)OCC(F)F)[N+](=O)[O-] |
Introduction
Structural and Chemical Properties
The molecular formula of 1-bromo-2-(2,2-difluoroethoxy)-3-nitrobenzene is C₈H₆BrF₂NO₃, with a molecular weight of 296.04 g/mol. Its IUPAC name reflects the substitution pattern: bromine at position 1, a nitro group at position 3, and a 2,2-difluoroethoxy group at position 2. The compound’s structure combines electron-withdrawing groups (nitro, bromine) and a moderately electron-donating ether group, creating a unique electronic environment that influences reactivity .
Table 1: Key Molecular Properties
The nitro group at position 3 directs electrophilic substitution to the para position (position 4), while the bromine at position 1 and difluoroethoxy group at position 2 impose steric and electronic effects on further reactions .
Synthesis and Preparation Methods
The synthesis of this compound likely involves sequential functionalization of a benzene ring. A plausible route includes:
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Nitration: Introducing the nitro group at position 3 using mixed acid (HNO₃/H₂SO₄) under controlled temperatures .
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Etherification: Installing the 2,2-difluoroethoxy group via nucleophilic aromatic substitution (SNAr) or Ullmann coupling, leveraging the activation provided by the nitro group .
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Bromination: Electrophilic bromination at position 1 using bromine (Br₂) in the presence of a Lewis acid catalyst like FeBr₃ .
Critical Reaction Conditions:
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Nitration: Requires temperatures below 50°C to prevent over-nitration .
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Etherification: May employ potassium carbonate (K₂CO₃) as a base and dimethylformamide (DMF) as a solvent to facilitate the substitution .
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Bromination: Typically conducted in dichloromethane (DCM) at room temperature .
Industrial-scale production would optimize these steps for yield and purity, though specific protocols remain proprietary.
Chemical Reactions and Reactivity
The compound’s reactivity is dominated by its functional groups:
Nitro Group Reduction
The nitro group can be reduced to an amine using hydrogen gas (H₂) over a palladium catalyst or via catalytic hydrogenation, yielding 1-bromo-2-(2,2-difluoroethoxy)-3-aminobenzene . This product serves as an intermediate for pharmaceuticals or agrochemicals.
Bromine Displacement
The bromine atom undergoes nucleophilic aromatic substitution (SNAr) with strong nucleophiles (e.g., amines, alkoxides) at elevated temperatures, forming derivatives like 2-(2,2-difluoroethoxy)-3-nitroanisole when reacted with methoxide .
Electrophilic Substitution
Despite deactivation by the nitro group, electrophilic substitution (e.g., sulfonation) can occur at position 4, the only remaining activated position .
Biological Activity and Applications
While direct biological data are unavailable, structurally related nitroaromatics exhibit antimicrobial and antitumor properties. For example:
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Antimicrobial Activity: Analogous compounds show MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
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Cytotoxicity: Nitro group reduction to amines can generate metabolites that intercalate DNA or inhibit topoisomerases, as seen in chloramphenicol derivatives .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound’s nitro and bromine groups make it a versatile precursor for antineoplastic agents and antibiotics. For instance, analogous bromonitrobenzenes are used in synthesizing kinase inhibitors .
Material Science
The difluoroethoxy group enhances thermal stability, making derivatives suitable for high-performance polymers or liquid crystals .
Comparison with Related Compounds
Table 2: Structural and Functional Comparisons
The target compound’s difluoroethoxy group offers a balance of electronic effects and steric bulk, enabling selective reactions unattainable with simpler halogenated analogs .
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